Tert-butyl (4-ethylpyridin-3-yl)carbamate
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Overview
Description
Tert-butyl (4-ethylpyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethylpyridine-3-carboxylic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with tert-butylamine to form the carbamate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature.
Industrial Production Methods:
Batch vs. Continuous Process: In industrial settings, the synthesis can be performed using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Catalysts such as pyridine or triethylamine may be used to enhance the reaction rate, and solvents like dichloromethane or toluene are commonly employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used, often under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides can be used, typically in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary or secondary amines, alcohols.
Substitution Products: Various substituted carbamates or amides.
Scientific Research Applications
Chemistry: Tert-butyl (4-ethylpyridin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is used in the production of agrochemicals and pharmaceuticals, as well as in material science for the development of advanced polymers.
Mechanism of Action
The mechanism by which tert-butyl (4-ethylpyridin-3-yl)carbamate exerts its effects involves the interaction with specific molecular targets. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Tert-butyl (4-methylpyridin-3-yl)carbamate: Similar structure with a methyl group instead of an ethyl group.
Tert-butyl (3-ethylpyridin-4-yl)carbamate: Structural isomer with the ethyl group at a different position on the pyridine ring.
Tert-butyl (4-ethylpyridin-2-yl)carbamate: Another positional isomer with the ethyl group at the 2-position.
Uniqueness: Tert-butyl (4-ethylpyridin-3-yl)carbamate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound's interactions with other molecules.
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Properties
CAS No. |
1072249-86-5 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl N-(4-ethylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15) |
InChI Key |
IGUCYAGGFJRDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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